molecular formula C4H6F2O B6588338 4,4-difluorobut-3-en-1-ol CAS No. 130814-37-8

4,4-difluorobut-3-en-1-ol

Cat. No.: B6588338
CAS No.: 130814-37-8
M. Wt: 108.1
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Description

4,4-Difluorobut-3-en-1-ol (C₄H₆F₂O) is a fluorinated unsaturated alcohol characterized by a hydroxyl group at position 1, a double bond between carbons 3 and 4, and two fluorine atoms at carbon 4. Its SMILES notation is C(CO)C=C(F)F, and its InChIKey is ZCSILCHJOKWNLB-UHFFFAOYSA-N . The molecule’s structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry for applications such as intermediates in pharmaceuticals or agrochemicals. The presence of fluorine enhances electronegativity and metabolic stability, while the allylic alcohol moiety offers reactivity for further functionalization.

Properties

CAS No.

130814-37-8

Molecular Formula

C4H6F2O

Molecular Weight

108.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluorobut-3-en-1-ol can be achieved through several methods. One common approach involves the fluorination of but-3-en-1-ol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of but-3-en-1-ol in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Additionally, safety measures are crucial due to the reactivity of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used to replace fluorine atoms.

Major Products Formed

    Oxidation: Formation of 4,4-difluorobut-3-en-1-al or 4,4-difluorobut-3-en-1-one.

    Reduction: Formation of 4,4-difluorobutan-1-ol.

    Substitution: Formation of azido or thiol-substituted butenols.

Scientific Research Applications

4,4-Difluorobut-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential as a probe in biochemical studies due to its fluorinated nature.

    Medicine: Explored for its potential in drug development, especially in the design of enzyme inhibitors and other bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluorobut-3-en-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

4,4,4-Trifluorobut-2-en-1-ol

Structural Differences :

  • Double Bond Position : The double bond is between carbons 2 and 3 (but-2-en-1-ol) vs. carbons 3 and 4 in the target compound.
  • Fluorination : Three fluorine atoms at carbon 4 (vs. two in 4,4-difluorobut-3-en-1-ol) .

Properties and Reactivity :

  • Increased electron-withdrawing effects from the trifluoromethyl group may lower the alcohol’s pKa compared to the difluoro analog.
  • The α,β-unsaturated system (conjugated double bond and hydroxyl) in the trifluoro compound could enhance reactivity in Michael additions or cycloadditions.

3,3,4,4,4-Pentafluorobutan-1-ol

Structural Differences :

  • the unsaturated target compound.
  • Fluorination : Five fluorine atoms (positions 3, 4) vs. two .

Properties and Reactivity :

  • Higher fluorine content increases lipophilicity and thermal stability.

4,4-Difluoro-3-phenylbut-3-en-1-ol

Structural Differences :

  • Substituent : A phenyl group at carbon 3 introduces aromaticity and steric bulk .

Properties and Reactivity :

  • The phenyl group enhances hydrophobicity and may participate in π-π interactions or resonance stabilization.
  • Steric hindrance at the double bond could slow electrophilic additions compared to the unsubstituted target compound.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Fluorine Atoms Key Functional Groups Notable Applications
This compound C₄H₆F₂O 120.09 2 Allylic alcohol, difluoro Synthetic intermediates
4,4,4-Trifluorobut-2-en-1-ol C₄H₅F₃O 126.08 3 α,β-unsaturated alcohol Scalable synthesis via esters
3,3,4,4,4-Pentafluorobutan-1-ol C₄H₅F₅O 164.07 5 Saturated fluoroalcohol Phosphate synthesis
4,4-Difluoro-3-phenylbut-3-en-1-ol C₁₀H₁₀F₂O 184.18 2 Phenyl-substituted allylic alcohol Materials science

Key Findings and Implications

  • Fluorination Impact : Increasing fluorine atoms enhances electronegativity and stability but may reduce solubility in polar solvents.
  • Double Bond Position: Compounds with conjugated double bonds (e.g., 4,4,4-trifluorobut-2-en-1-ol) exhibit distinct reactivity in electrophilic additions compared to non-conjugated systems.
  • Substituent Effects : Bulky groups like phenyl (4,4-difluoro-3-phenylbut-3-en-1-ol) introduce steric and electronic modifications, tailoring compounds for specific synthetic pathways.

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